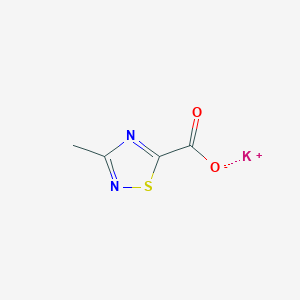
POTASSIUM 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
POTASSIUM 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXYLATE is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
Potassium;3-methyl-1,2,4-thiadiazole-5-carboxylate is a derivative of the 1,3,4-thiadiazole class of compounds 1,3,4-thiadiazole derivatives have been reported to exhibit potent antimicrobial activity
Mode of Action
1,3,4-thiadiazole derivatives have been known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
1,3,4-thiadiazole derivatives have been reported to exhibit a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways
Result of Action
1,3,4-thiadiazole derivatives have been reported to exhibit antimicrobial activity , suggesting that this compound may have similar effects
Biochemical Analysis
Biochemical Properties
It is known that thiadiazole derivatives, to which this compound belongs, have a broad spectrum of pharmacological activities . They have been found to exhibit antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular properties
Cellular Effects
Given the broad range of biological activities exhibited by thiadiazole derivatives, it is likely that this compound influences various cellular processes . These could include cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that thiadiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of POTASSIUM 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXYLATE typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The reaction conditions include maintaining a temperature of around 60-70°C and stirring the mixture for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
POTASSIUM 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
POTASSIUM 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXYLATE has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1,2,4-thiadiazole-5-carboxylic acid
- 3-methyl-1,2,4-thiadiazole-5-carbohydrazide
- 3-methyl-1,2,4-thiadiazole-5-carboxamide
Uniqueness
POTASSIUM 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXYLATE is unique due to its potassium salt form, which enhances its solubility and reactivity in aqueous solutions. This makes it more versatile for use in various chemical and biological applications compared to its non-potassium counterparts .
Properties
IUPAC Name |
potassium;3-methyl-1,2,4-thiadiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S.K/c1-2-5-3(4(7)8)9-6-2;/h1H3,(H,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIQUJMFNXBXOP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3KN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














